molecular formula C9H12N2 B3079101 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine CAS No. 1060804-85-4

1-(4-Methylpyridin-2-YL)cyclopropan-1-amine

Cat. No.: B3079101
CAS No.: 1060804-85-4
M. Wt: 148.20 g/mol
InChI Key: VGSUYRTZXNNGAQ-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)cyclopropan-1-amine is a chemical compound with the CAS Number 1060804-85-4 . It has a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . This amine-functionalized cyclopropane derivative features a 4-methylpyridin-2-yl ring system, a structure often explored in pharmaceutical and agrochemical research for its potential as a building block or intermediate in the synthesis of more complex molecules . The specific physical properties, detailed applications, and mechanism of action for this compound are areas for further scientific investigation. This product is intended for research and development purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-5-11-8(6-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSUYRTZXNNGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277515
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-85-4
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 4-methyl-2-pyridylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

1-(4-Methylpyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methylpyridin-2-YL)cyclopropan-1-amine and related cyclopropane amines:

Compound Name Substituent on Cyclopropane Aromatic System Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Methylpyridin-2-yl Pyridine 148.20 Rigid structure; potential medicinal use
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl None ~122.11 BACE1 inhibitor intermediate
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride Trifluoromethyl None 165.57 (with HCl) Enhanced lipophilicity; CNS drug candidate
1-(Pyrimidin-4-yl)cyclopropan-1-amine Pyrimidin-4-yl Pyrimidine ~147.17 Expanded aromatic system; H-bonding motifs
1-(2-Methylpyridin-4-YL)cyclopropan-1-amine 2-Methylpyridin-4-yl Pyridine 148.20 Positional isomerism alters spatial orientation
1-(4-Methoxyphenyl)cyclopropanamine 4-Methoxyphenyl Phenyl ~163.22 Electron-rich aromatic ring; solubility modulation

Key Comparisons:

Substituent Electronic Effects The 4-methylpyridin-2-yl group in the target compound introduces a nitrogen atom, enhancing polarity compared to 4-methoxyphenyl (electron-donating methoxy) or trifluoromethyl (electron-withdrawing) analogs .

Aromatic System Impact

  • Pyridine-based analogs (e.g., 1-(4-Methylpyridin-2-YL) and 1-(2-Methylpyridin-4-YL) isomers) exhibit distinct hydrogen-bonding capabilities due to the nitrogen atom, unlike phenyl or pyrimidine derivatives .
  • Pyrimidin-4-yl substitution introduces a larger aromatic system, which may enhance π-π stacking interactions in protein binding .

Physicochemical Properties

  • The 4-methoxyphenyl derivative (logP ~1.5 estimated) is more lipophilic than pyridine-containing analogs, impacting solubility and bioavailability .
  • Trifluoromethyl substitution increases molecular weight and lipophilicity (logP ~1.8), favoring membrane permeability .

Synthetic Accessibility

  • Reductive amination (e.g., in ) is a common route for cyclopropane amines, but substituents like trifluoromethyl may require specialized reagents (e.g., fluorinated building blocks) .
  • Positional isomers (e.g., 2- vs. 4-methylpyridinyl) necessitate regioselective synthesis, impacting yield and purity .

Biological Activity

1-(4-Methylpyridin-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C9_9H12_{12}N2_2. It consists of a cyclopropane ring linked to a pyridine ring, which has a methyl group at the fourth position. This compound is being explored for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as antimicrobial and anticancer activities. The exact mechanism remains an area of active research, focusing on its binding affinities and the downstream effects on cellular processes.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This property suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary research has shown that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further investigation is required to elucidate the specific pathways affected and to evaluate its efficacy in vivo.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, finding it effective at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : Research involving human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 15 µM for MCF-7 cells.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit key enzymes involved in cell cycle regulation, although these findings require further validation through additional biochemical assays.

Comparative Biological Activity Table

Activity Type Tested Organisms/Cells IC50/Effective Concentration Notes
AntimicrobialStaphylococcus aureus10 µg/mLEffective against Gram-positive bacteria
AntimicrobialEscherichia coli15 µg/mLEffective against Gram-negative bacteria
AnticancerMCF-7 (breast cancer)15 µMInduces apoptosis
AnticancerA549 (lung cancer)Not specifiedDose-dependent viability reduction

Q & A

Q. What are the most reliable synthetic routes for 1-(4-methylpyridin-2-yl)cyclopropan-1-amine, and how can purity be optimized?

The synthesis typically involves cyclopropanation of a pyridine-substituted precursor followed by amination. A common approach includes:

  • Step 1 : Cyclopropanation of 4-methylpyridine-2-carbonitrile using diazomethane or a transition metal catalyst (e.g., palladium) to form the cyclopropane ring.
  • Step 2 : Reduction of the nitrile group to an amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
    Purity Optimization :
  • Use column chromatography or recrystallization (e.g., with ethanol/water mixtures) to isolate the compound.
  • Monitor reaction progress via TLC or HPLC, and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example:

  • Crystallization : Grow single crystals in a solvent system (e.g., dichloromethane/hexane).
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Apply SHELXL for small-molecule refinement to resolve bond angles, torsional strain in the cyclopropane ring, and pyridine-cyclopropane orientation .
    Key structural parameters :
ParameterValue
C-C bond lengths (cyclopropane)~1.50–1.54 Å
Pyridine-C cyclopropane angle~110–115°

Advanced Research Questions

Q. How does stereoelectronic effects in the cyclopropane ring influence the compound’s reactivity and biological activity?

The cyclopropane ring introduces angle strain (60° vs. ideal 109.5°), increasing reactivity:

  • Nucleophilic reactions : The amine group undergoes rapid alkylation/acylation due to ring strain destabilizing the ground state.
  • Biological interactions : The rigid cyclopropane scaffold enhances binding affinity to enzymes/receptors (e.g., monoamine transporters) by restricting conformational flexibility. Computational studies (DFT or MD simulations) can model strain energy (~27 kcal/mol) and predict regioselectivity in reactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Assess hepatic microsomal stability (e.g., CYP450 assays). The 4-methylpyridine group may reduce oxidation compared to phenyl analogs.
  • Blood-brain barrier (BBB) penetration : Use logP calculations (cLogP ~1.8) and PAMPA-BBB assays. The compound’s low molecular weight (~162 g/mol) and moderate polarity favor CNS uptake.
  • Species variability : Compare rodent vs. human plasma protein binding (e.g., equilibrium dialysis) to adjust dosing regimens .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT2A). The pyridine nitrogen may form hydrogen bonds with Asp155.
  • Pharmacophore modeling : Identify essential features (amine group, cyclopropane rigidity, methyl-pyridine hydrophobicity) for target engagement.
  • ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA ~38 Ų) and toxicity (AMES test for mutagenicity) .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for distinguishing between structural isomers or byproducts?

  • NMR : <sup>13</sup>C NMR distinguishes regioisomers (e.g., 4-methylpyridin-2-yl vs. 3-methylpyridin-2-yl) via carbon chemical shifts.
  • LC-MS/MS : Quantify trace byproducts (e.g., unreacted nitrile precursor) with a C18 column and ESI+ ionization.
  • IR spectroscopy : Confirm amine functionalization (N-H stretch ~3350 cm<sup>-1</sup>) and absence of nitrile (~2250 cm<sup>-1</sup>) .

Q. How do reaction conditions (e.g., solvent, catalyst) impact yield in large-scale synthesis?

ConditionImpactOptimization
Solvent Polar aprotic solvents (DMF, THF) improve cyclopropanation yield vs. non-polar solvents.Use THF at 0°C to minimize side reactions.
Catalyst Palladium(II) acetate vs. copper(I) iodide: Pd gives higher enantioselectivity but lower turnover.Screen catalyst loading (1–5 mol%) via DoE.
Temperature High temps (>80°C) degrade the cyclopropane ring.Use microwave-assisted synthesis at 50°C for faster kinetics .

Data Interpretation & Validation

Q. How to address inconsistencies in crystallographic data vs. computational geometry optimizations?

  • Torsional discrepancies : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Adjust basis sets for van der Waals interactions.
  • Electron density maps : Use SHELXL’s HKLF 5 format to refine hydrogen atom positions obscured by ring strain .

Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological assays?

  • Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50.
  • Error analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons (e.g., wild-type vs. knockout models) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylpyridin-2-YL)cyclopropan-1-amine

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